3-Chloro-5-iodoaniline
CAS No.: 83171-49-7
Cat. No.: VC3745341
Molecular Formula: C6H5ClIN
Molecular Weight: 253.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83171-49-7 |
---|---|
Molecular Formula | C6H5ClIN |
Molecular Weight | 253.47 g/mol |
IUPAC Name | 3-chloro-5-iodoaniline |
Standard InChI | InChI=1S/C6H5ClIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 |
Standard InChI Key | MFRQKPOHPGXPSQ-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1Cl)I)N |
Canonical SMILES | C1=C(C=C(C=C1Cl)I)N |
Introduction
Chemical Structure and Properties
Physical and Chemical Characteristics
3-Chloro-5-iodoaniline features a benzene ring substituted with an amino group (-NH₂), a chlorine atom, and an iodine atom at positions 1, 3, and 5, respectively. This arrangement creates a meta-relationship between the two halogen atoms. The compound's physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 3-Chloro-5-iodoaniline
Property | Value |
---|---|
Molecular Formula | C₆H₅ClIN |
Molecular Weight | 253.47 g/mol |
CAS Number | 83171-49-7 |
Physical State | Solid |
Storage Condition | 2-8°C, protected from light, stored in an inert gas |
Solubility | Sparingly soluble in water, soluble in organic solvents |
Reactive Groups | Amino (-NH₂), aryl halides (Ar-Cl, Ar-I) |
The presence of the amino group imparts basic properties to the molecule, while the halogen substituents affect the electronic distribution within the aromatic ring. This electronic arrangement influences the compound's reactivity patterns, particularly in electrophilic and nucleophilic substitution reactions .
Structural Analysis
The iodine atom, being more reactive in metal-catalyzed coupling reactions compared to chlorine, allows for selective functionalization. This differential reactivity of the halogen substituents enables stepwise transformations, making 3-Chloro-5-iodoaniline a valuable scaffold for sequential modification in complex synthesis strategies.
Synthesis and Production
Synthetic Routes
Several synthetic approaches can be employed to prepare 3-Chloro-5-iodoaniline. These methods typically involve halogenation of aniline or its derivatives, followed by selective functionalization steps. One common approach starts with 3-chloroaniline, which undergoes selective iodination at the 5-position using iodinating agents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) under controlled conditions.
Alternatively, the compound can be synthesized through a series of protection-deprotection sequences, where the amino group is first protected (typically as an acetamide), followed by halogenation, and finally deprotection to reveal the free amine. This strategy helps control the regioselectivity of the halogenation steps.
Industrial Production Methods
Industrial production of 3-Chloro-5-iodoaniline generally follows optimized versions of laboratory synthetic routes, with modifications to enhance efficiency, yield, and safety. The process often involves careful temperature and pH control to ensure regioselectivity and minimize side reactions. The product is then purified through crystallization, distillation, or chromatographic techniques to meet the required specifications for commercial applications .
Applications and Uses
Pharmaceutical Intermediates
3-Chloro-5-iodoaniline serves as a valuable intermediate in pharmaceutical synthesis due to its halogenated structure, which can enhance the biological activity of the final product. The compound is utilized in the development of active pharmaceutical ingredients (APIs) through various transformation pathways .
Table 2: Pharmaceutical Applications of 3-Chloro-5-iodoaniline
Application Area | Contribution | Significance |
---|---|---|
API Development | Scaffold for drug molecules | Enhanced biological activity through halogenated structure |
Heterocyclic Chemistry | Precursor for bioactive heterocycles | Facilitates formation of complex ring systems |
Coupling Reactions | Substrate for C-C bond formation | Enables access to complex molecular architectures |
Functional Group Interconversion | Platform for diverse transformations | Versatility in chemical modification strategies |
The halogen substituents in 3-Chloro-5-iodoaniline contribute to improved pharmacokinetic properties in resulting drug candidates, often enhancing lipophilicity, metabolic stability, and binding affinity to target proteins.
Agrochemical Applications
In the agrochemical sector, 3-Chloro-5-iodoaniline is employed as a building block for the synthesis of pesticides, herbicides, and fungicides. The halogenated structure contributes to the efficacy of these compounds by modulating their stability, biodistribution, and target interaction profiles .
The presence of both chlorine and iodine atoms provides opportunities for selective functionalization, allowing for the creation of agrochemicals with specific activity profiles and environmental characteristics. These halogen substituents can influence properties such as soil persistence, photostability, and biological uptake.
Dyes and Pigments
3-Chloro-5-iodoaniline plays a significant role in the synthesis of dyes and pigments, where its unique structure contributes to the desired color properties. The compound can be transformed into azo dyes through diazotization and coupling reactions, or incorporated into more complex chromophore systems .
The halogen substituents influence the electronic properties of the resulting dyes, affecting characteristics such as color intensity, hue, light fastness, and solubility. These properties are crucial for applications in textile dyeing, printing inks, and specialty colorants.
Material Science Applications
In material science, 3-Chloro-5-iodoaniline is utilized to develop advanced materials with specific electronic or optical characteristics. The compound can be incorporated into polymers, liquid crystals, and other functional materials to impart desired properties .
Table 3: Material Science Applications of 3-Chloro-5-iodoaniline
Application Area | Utilization | Property Contribution |
---|---|---|
Electronic Materials | Component in semiconducting materials | Modulation of electronic properties |
Optical Materials | Precursor for photosensitive compounds | Influence on light absorption and emission |
Polymer Additives | Monomer or modifier in polymer synthesis | Enhancement of thermal and mechanical properties |
Nanostructured Materials | Building block for self-assembled structures | Control of interface properties and morphology |
The halogen substituents can influence intermolecular interactions, contributing to self-assembly properties that are valuable in creating organized nanostructures with specific functions.
Research Findings
Structure-Activity Relationships
Research on 3-Chloro-5-iodoaniline and related compounds has revealed important structure-activity relationships that guide its application in various fields. Studies have shown that the position and nature of halogen substituents significantly impact the reactivity, biological activity, and physical properties of these compounds.
Parameter | Consideration | Precautionary Measure |
---|---|---|
Acute Toxicity | Potential for skin, eye, and respiratory irritation | Avoid direct contact, use appropriate PPE |
Chronic Exposure | Possible systemic effects with prolonged exposure | Minimize exposure, implement engineering controls |
Environmental Impact | Persistence and bioaccumulation potential | Proper disposal according to regulations |
Flammability | Generally low flammability risk | Standard fire prevention practices |
Comparative Analysis
Comparison with Related Compounds
3-Chloro-5-iodoaniline belongs to a broader family of halogenated anilines, each with distinct properties and applications. Comparing this compound with related structures provides insights into the influence of substitution patterns on chemical behavior and utility.
Table 5: Comparison of 3-Chloro-5-iodoaniline with Related Compounds
Compound | Structural Difference | Comparative Reactivity | Application Distinction |
---|---|---|---|
Aniline | Lacks halogen substituents | Higher nucleophilicity, less selective in reactions | Broader but less specialized applications |
3-Chloroaniline | Lacks iodine substituent | Less reactive in coupling reactions | Fewer options for selective functionalization |
3-Iodoaniline | Lacks chlorine substituent | More uniform reactivity profile | Less differentiated functionalization potential |
3,5-Dichloroaniline | Contains two chlorine atoms | Lower reactivity in coupling reactions | Different electronic properties, less versatile |
The presence of both chlorine and iodine in 3-Chloro-5-iodoaniline creates a unique reactivity profile that distinguishes it from other halogenated anilines. This differential reactivity is particularly valuable in sequential functionalization strategies and selective transformations.
Future Research Directions
Research on 3-Chloro-5-iodoaniline continues to evolve, with several promising directions for future investigation:
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Development of more efficient and sustainable synthetic routes with improved regioselectivity and yield.
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Exploration of novel transformation methods that leverage the unique substitution pattern.
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Investigation of structure-property relationships in materials incorporating 3-Chloro-5-iodoaniline derivatives.
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Assessment of biological activities of compounds derived from 3-Chloro-5-iodoaniline for potential therapeutic applications.
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Evaluation of environmental impact and biodegradation pathways to ensure sustainable use.
These research directions highlight the ongoing interest in this compound and its derivatives, underscoring its continued relevance in chemical research and application development.
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